molecular formula C10H10O2 B6252444 2-acetyl-5-methylbenzaldehyde CAS No. 694520-50-8

2-acetyl-5-methylbenzaldehyde

Cat. No.: B6252444
CAS No.: 694520-50-8
M. Wt: 162.18 g/mol
InChI Key: SMMXWBUOALWELF-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring an acetyl group at the second position and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-methylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the acetyl and methyl groups direct incoming electrophiles to the ortho and para positions relative to the substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 2-acetyl-5-methylbenzoic acid.

    Reduction: 2-(1-hydroxyethyl)-5-methylbenzaldehyde.

    Substitution: 2-acetyl-5-methyl-3-bromobenzaldehyde or 2-acetyl-5-methyl-3-nitrobenzaldehyde.

Scientific Research Applications

2-Acetyl-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and ketones.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fragrances, flavorings, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism by which 2-acetyl-5-methylbenzaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the acetyl and methyl groups influence the reactivity and orientation of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

    2-Acetylbenzaldehyde: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.

    5-Methylbenzaldehyde: Lacks the acetyl group, affecting its chemical behavior and applications.

    2-Methylbenzaldehyde: Has a methyl group at the second position instead of an acetyl group, leading to distinct chemical properties.

Uniqueness: 2-Acetyl-5-methylbenzaldehyde is unique due to the presence of both an acetyl and a methyl group on the benzene ring. This combination of substituents influences the compound’s reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

2-acetyl-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-4-10(8(2)12)9(5-7)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMXWBUOALWELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477440
Record name AG-G-70328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694520-50-8
Record name AG-G-70328
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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